Cas no 1215206-51-1 (Benzyl (4-bromonaphthalen-1-yl)carbamate)

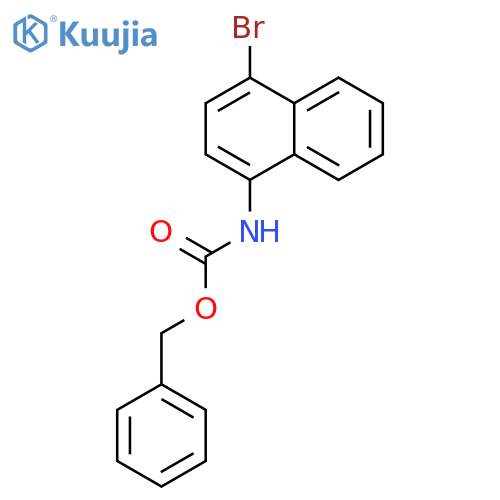

1215206-51-1 structure

商品名:Benzyl (4-bromonaphthalen-1-yl)carbamate

CAS番号:1215206-51-1

MF:C18H14BrNO2

メガワット:356.213263988495

MDL:MFCD13195700

CID:856305

PubChem ID:53216852

Benzyl (4-bromonaphthalen-1-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- 1-(CBZ-AMINO)-4-BROMONAPHTHALENE

- Benzyl (4-bromonaphthalen-1-yl)carbamate

- benzyl N-(4-bromonaphthalen-1-yl)carbamate

- MFCD13195700

- BS-21016

- DB-362976

- Carbamic acid, N-(4-bromo-1-naphthalenyl)-, phenylmethyl ester

- DTXSID50681984

- AKOS015836825

- Benzyl(4-bromonaphthalen-1-yl)carbamate

- CS-0442641

- benzyl 4-bromonaphthalen-1-ylcarbamate

- EN300-4605097

- 1215206-51-1

-

- MDL: MFCD13195700

- インチ: InChI=1S/C18H14BrNO2/c19-16-10-11-17(15-9-5-4-8-14(15)16)20-18(21)22-12-13-6-2-1-3-7-13/h1-11H,12H2,(H,20,21)

- InChIKey: YTEZGWHQCCNKET-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)COC(=O)NC2=CC=C(C3=CC=CC=C32)Br

計算された属性

- せいみつぶんしりょう: 355.02100

- どういたいしつりょう: 355.02079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.9

- トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

- PSA: 38.33000

- LogP: 5.42400

Benzyl (4-bromonaphthalen-1-yl)carbamate セキュリティ情報

Benzyl (4-bromonaphthalen-1-yl)carbamate 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Benzyl (4-bromonaphthalen-1-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B194035-100mg |

Benzyl (4-bromonaphthalen-1-yl)carbamate |

1215206-51-1 | 100mg |

$ 64.00 | 2023-04-19 | ||

| Enamine | EN300-4605097-2.5g |

benzyl N-(4-bromonaphthalen-1-yl)carbamate |

1215206-51-1 | 2.5g |

$2379.0 | 2023-05-24 | ||

| Enamine | EN300-4605097-5.0g |

benzyl N-(4-bromonaphthalen-1-yl)carbamate |

1215206-51-1 | 5g |

$3520.0 | 2023-05-24 | ||

| Fluorochem | 213627-1g |

Benzyl (4-bromonaphthalen-1-yl)carbamate |

1215206-51-1 | 95% | 1g |

£150.00 | 2022-03-01 | |

| Enamine | EN300-4605097-0.05g |

benzyl N-(4-bromonaphthalen-1-yl)carbamate |

1215206-51-1 | 0.05g |

$1020.0 | 2023-05-24 | ||

| abcr | AB272752-5g |

1-(Cbz-Amino)-4-bromonaphthalene, 98%; . |

1215206-51-1 | 98% | 5g |

€654.00 | 2025-02-21 | |

| abcr | AB272752-10g |

1-(Cbz-Amino)-4-bromonaphthalene, 98%; . |

1215206-51-1 | 98% | 10g |

€1130.00 | 2025-02-21 | |

| 1PlusChem | 1P0015OG-5g |

Carbamic acid, N-(4-bromo-1-naphthalenyl)-, phenylmethyl ester |

1215206-51-1 | 98% | 5g |

$429.00 | 2025-02-18 | |

| 1PlusChem | 1P0015OG-1g |

Carbamic acid, N-(4-bromo-1-naphthalenyl)-, phenylmethyl ester |

1215206-51-1 | 98% | 1g |

$150.00 | 2025-02-18 | |

| Crysdot LLC | CD12171910-5g |

Benzyl (4-bromonaphthalen-1-yl)carbamate |

1215206-51-1 | 95+% | 5g |

$314 | 2024-07-23 |

Benzyl (4-bromonaphthalen-1-yl)carbamate 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

1215206-51-1 (Benzyl (4-bromonaphthalen-1-yl)carbamate) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 61389-26-2(Lignoceric Acid-d4)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1215206-51-1)Benzyl (4-bromonaphthalen-1-yl)carbamate

清らかである:99%

はかる:5g

価格 ($):272.0